3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid
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Overview
Description
3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid is an organic compound with a unique structure that includes both a butanoic acid and an isoxazole ringIts molecular formula is C8H11NO4, and it has a molecular weight of 185.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid typically involves the reaction of 3-methyl-2-oxobutanoic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxobutanoic acid: This compound is structurally similar but lacks the isoxazole ring.
2,3-Dihydroisoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid lies in its combined structure of a butanoic acid and an isoxazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO4/c1-4(2)7(8(11)12)5-3-6(10)9-13-5/h3-4,7H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
NCOJBGFXQMDKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=O)NO1)C(=O)O |
Origin of Product |
United States |
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